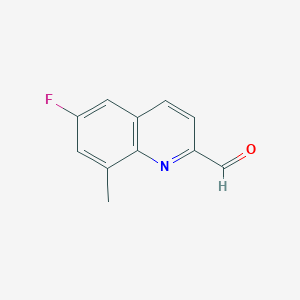

6-Fluoro-8-methylquinoline-2-carbaldehyde

Description

Properties

Molecular Formula |

C11H8FNO |

|---|---|

Molecular Weight |

189.19 g/mol |

IUPAC Name |

6-fluoro-8-methylquinoline-2-carbaldehyde |

InChI |

InChI=1S/C11H8FNO/c1-7-4-9(12)5-8-2-3-10(6-14)13-11(7)8/h2-6H,1H3 |

InChI Key |

QPHPPNDDQRVDMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(C=C2)C=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-8-methylquinoline-2-carbaldehyde typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of fluorine atoms on the quinoline ring. This can be achieved through cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations .

Industrial Production Methods

Industrial production of 6-Fluoro-8-methylquinoline-2-carbaldehyde may involve bulk manufacturing processes that ensure high purity and yield. These methods often utilize advanced techniques such as organometallic synthesis and cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-8-methylquinoline-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 6-Fluoro-8-methylquinoline-2-carboxylic acid.

Reduction: Formation of 6-Fluoro-8-methylquinoline-2-methanol.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-8-methylquinoline-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

Industry: Utilized in the production of dyes, catalysts, and materials with unique properties

Mechanism of Action

The mechanism of action of 6-Fluoro-8-methylquinoline-2-carbaldehyde involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or interfering with DNA synthesis. This can lead to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Positional Isomers

- 2-Methyl-6-quinolinecarbaldehyde (CAS 108166-03-6): This isomer swaps the methyl and aldehyde groups compared to the target compound. The aldehyde at position 6 and methyl at position 2 result in different electronic profiles. Its melting point (96–99°C) and commercial availability (97% purity) suggest moderate stability .

- 6-Chloro-8-fluoroquinoline (CAS 52200-53-0): Replacing the aldehyde with a chlorine atom at position 6 and retaining fluorine at position 8, this derivative lacks the reactive aldehyde group but may exhibit enhanced halogen-bonding interactions in drug design .

Functional Group Variations

- However, the absence of fluorine may limit its metabolic resistance .

- 6-Methylquinoline-8-carboxylic Acid (CAS 10349-57-2): Substituting the aldehyde with a carboxylic acid at position 8 increases polarity and hydrogen-bonding capacity, making it more suitable for coordination chemistry or as a building block in peptidomimetics .

Physicochemical Properties

Biological Activity

6-Fluoro-8-methylquinoline-2-carbaldehyde is a fluorinated derivative of quinoline, known for its unique structural features, including a fluorine atom at the 6-position, a methyl group at the 8-position, and an aldehyde functional group at the 2-position. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of 6-Fluoro-8-methylquinoline-2-carbaldehyde is C₁₁H₈FN, with a molecular weight of approximately 185.19 g/mol. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to biological targets, which is crucial for its therapeutic potential.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈FN |

| Molecular Weight | 185.19 g/mol |

| Functional Groups | Aldehyde, Fluorine, Methyl |

Research indicates that the biological activity of 6-Fluoro-8-methylquinoline-2-carbaldehyde is primarily attributed to its interaction with various enzymes and receptors. The fluorinated structure enhances its binding affinity to biological targets, potentially leading to:

- Antimicrobial Activity : Inhibition of bacterial growth through interference with bacterial enzymes.

- Anticancer Activity : Induction of apoptosis in cancer cells by targeting specific signaling pathways.

Antimicrobial Properties

Studies have demonstrated that 6-Fluoro-8-methylquinoline-2-carbaldehyde exhibits significant antimicrobial activity against various pathogens. Its ability to inhibit bacterial growth has been linked to its structural characteristics that allow it to penetrate bacterial membranes effectively.

Anticancer Properties

The compound has shown promise in anticancer research, with studies indicating cytotoxic effects against several cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Case Studies

- Antimicrobial Efficacy : A study evaluating the effectiveness of 6-Fluoro-8-methylquinoline-2-carbaldehyde against Staphylococcus aureus reported a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antibacterial agent.

- Cytotoxicity Against Cancer Cells : In vitro studies on breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability with an IC50 value of approximately 25 µM.

Comparative Analysis

To highlight the uniqueness of 6-Fluoro-8-methylquinoline-2-carbaldehyde, a comparison with structurally similar compounds is provided below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Fluoroquinoline | Fluorinated quinoline without methyl or aldehyde | Moderate antibacterial activity |

| 8-Methylquinoline | Non-fluorinated derivative | Limited biological activity |

| 5-Bromo-6-fluoro-8-methylquinoline-2-carbaldehyde | Bromine substitution at position 5 | Potentially different reactivity profiles |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.